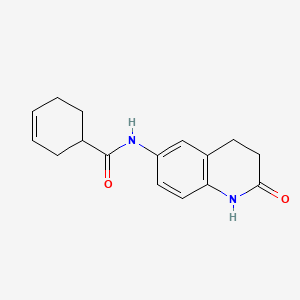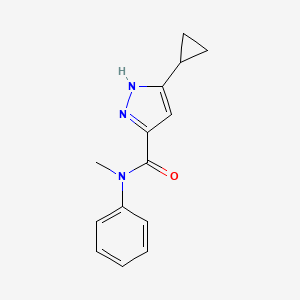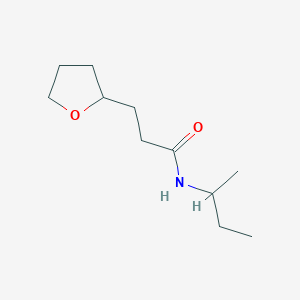
N-cyclopentyl-1,4-dioxane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-1,4-dioxane-2-carboxamide, also known as CPD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a member of the dioxane family, which is known for its unique chemical properties and diverse range of applications. The purpose of
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-1,4-dioxane-2-carboxamide is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of certain enzymes. N-cyclopentyl-1,4-dioxane-2-carboxamide has been shown to interact with a variety of ion channels, including voltage-gated calcium channels, potassium channels, and sodium channels. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
N-cyclopentyl-1,4-dioxane-2-carboxamide has been shown to have a variety of biochemical and physiological effects, including neuroprotection, memory enhancement, and anti-inflammatory activity. It has also been shown to modulate the activity of neurotransmitters such as acetylcholine and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-1,4-dioxane-2-carboxamide is its high purity and stability, which makes it an ideal compound for use in lab experiments. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of N-cyclopentyl-1,4-dioxane-2-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-cyclopentyl-1,4-dioxane-2-carboxamide. One area of research is the development of new drugs based on the N-cyclopentyl-1,4-dioxane-2-carboxamide scaffold, which could have improved efficacy and selectivity compared to existing drugs. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective and memory-enhancing effects of N-cyclopentyl-1,4-dioxane-2-carboxamide. Finally, the development of new synthesis methods for N-cyclopentyl-1,4-dioxane-2-carboxamide could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
N-cyclopentyl-1,4-dioxane-2-carboxamide can be synthesized through a multistep process involving the reaction of cyclopentanol with phosgene to form cyclopentanone chloroformate, which is then reacted with ethylenediamine to produce N-cyclopentyl-1,4-dioxane-2-carboxamide. This synthesis method has been extensively studied and optimized to produce high yields of pure N-cyclopentyl-1,4-dioxane-2-carboxamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-1,4-dioxane-2-carboxamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, N-cyclopentyl-1,4-dioxane-2-carboxamide has been shown to have neuroprotective effects and to enhance memory function in animal models. In pharmacology, N-cyclopentyl-1,4-dioxane-2-carboxamide has been studied for its potential use as a drug delivery system and for its ability to modulate the activity of ion channels. In drug discovery, N-cyclopentyl-1,4-dioxane-2-carboxamide has been used as a scaffold for the development of new drugs with improved efficacy and selectivity.
Propiedades
IUPAC Name |
N-cyclopentyl-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c12-10(9-7-13-5-6-14-9)11-8-3-1-2-4-8/h8-9H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVNYRXBJFEGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1,4-dioxane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B7517532.png)











